molecular formula C18H14N2O5 B5742828 4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid

4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B5742828
M. Wt: 338.3 g/mol
InChI Key: GJLJEFQXAUMZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid is an organic compound belonging to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a pyrrolidinone ring and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

The synthesis of 4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl phenyl carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .

Scientific Research Applications

4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-15-9-10-16(22)20(15)14-7-3-11(4-8-14)17(23)19-13-5-1-12(2-6-13)18(24)25/h1-8H,9-10H2,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLJEFQXAUMZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.